ASC-J9

Descripción general

Descripción

Está en desarrollo por AndroScience Corporation como un medicamento tópico para el tratamiento del acné vulgar . La dimetilcurcumina se deriva de la curcumina, el componente activo de la cúrcuma, y ha demostrado potencial en el tratamiento de diversas afecciones, que incluyen cáncer de próstata, pérdida de cabello de patrón masculino, atrofia muscular espinal y heridas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La dimetilcurcumina ejerce sus efectos al dirigirse al receptor de andrógenos (AR). A diferencia de los antiandrógenos convencionales, no actúa como un antagonista del AR. En cambio, funciona como un potenciador selectivo de la degradación (SARD) de ciertas subpoblaciones del AR, particularmente las presentes en la glándula prostática . Este mecanismo de acción único permite que la dimetilcurcumina inhiba eficazmente el crecimiento de células cancerosas AR-positivas.

Análisis Bioquímico

Biochemical Properties

Dimethylcurcumin interacts with the androgen receptor (AR), acting as an AR-selective degradation promoter . It disrupts the interaction between AR and its coregulators , effectively suppressing castration-resistant prostate cancer cell proliferation and invasion .

Cellular Effects

Dimethylcurcumin exerts its effects on various types of cells, particularly cancer cells. It suppresses the growth of castration-resistant prostate cancer cells . The compound influences cell function by disrupting the interaction between the androgen receptor and its coregulators .

Molecular Mechanism

At the molecular level, Dimethylcurcumin enhances the degradation of the androgen receptor . This disruption of the AR-coregulator interaction leads to the suppression of castration-resistant prostate cancer cell proliferation and invasion .

Temporal Effects in Laboratory Settings

It is known that the compound maintains its anticancer potency and has greatly improved systematic bioavailability .

Dosage Effects in Animal Models

It is known that the compound maintains its anticancer potency and has greatly improved systematic bioavailability .

Metabolic Pathways

It is known that the compound interacts with the androgen receptor, acting as an AR-selective degradation promoter .

Transport and Distribution

It is known that the compound interacts with the androgen receptor, acting as an AR-selective degradation promoter .

Subcellular Localization

It is known that the compound interacts with the androgen receptor, acting as an AR-selective degradation promoter .

Métodos De Preparación

La dimetilcurcumina se sintetiza a través de una serie de reacciones químicas que involucran a la curcumina como material de partida. La ruta sintética generalmente implica la metilación de la curcumina para producir dimetilcurcumina. Las condiciones de reacción incluyen el uso de agentes metilantes como el yoduro de metilo o el sulfato de dimetilo en presencia de una base como el carbonato de potasio . Los métodos de producción industrial pueden implicar la optimización de estas condiciones de reacción para lograr mayores rendimientos y pureza.

Análisis De Reacciones Químicas

La dimetilcurcumina experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, agentes reductores como el borohidruro de sodio y reacciones de sustitución que involucran agentes halogenantes . Los principales productos formados a partir de estas reacciones incluyen derivados oxidados o reducidos de dimetilcurcumina, que pueden tener diferentes actividades biológicas.

Comparación Con Compuestos Similares

La dimetilcurcumina es única entre los curcuminoides debido a su actividad antiandrogénica específica y su mecanismo de acción. Compuestos similares incluyen:

Curcumina: El compuesto padre del que se deriva la dimetilcurcumina.

Tetrahidrocurcumina: Una forma reducida de curcumina con propiedades antioxidantes mejoradas.

Hexahidrocurcumina: Otro derivado reducido con posibles aplicaciones terapéuticas.

La dimetilcurcumina destaca por su capacidad de degradar selectivamente los receptores de andrógenos, lo que la convierte en un candidato prometedor para el tratamiento de afecciones como el cáncer de próstata y el acné vulgar .

Propiedades

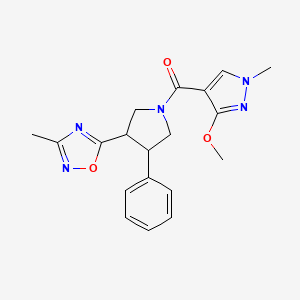

IUPAC Name |

(1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGUKFHHNQMKJI-CIOHCNBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)/O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200352 | |

| Record name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52328-98-0 | |

| Record name | Dimethylcurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52328-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylcurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcurcumin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A: ASC-J9 primarily targets the androgen receptor (AR). [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: this compound acts as an AR degradation enhancer. It promotes the degradation of both full-length AR (fAR) and AR splice variants, such as AR3, through mechanisms involving the proteasome pathway. [, , , , ]

ANone: this compound's interaction with AR leads to:

- Suppression of AR transcriptional activity: This reduces the expression of AR target genes involved in various cellular processes, including cell proliferation, migration, and invasion. [, , , , ]

- Inhibition of tumor growth: By suppressing AR signaling, this compound has demonstrated efficacy in preclinical models of prostate cancer, bladder cancer, and other AR-related diseases. [, , , , , , , , , ]

- Modulation of inflammatory pathways: this compound can influence the expression of inflammatory cytokines and chemokines, such as CCL2, CCL4, IL-6, and TNFα, impacting inflammatory responses in various disease contexts. [, , , , , ]

A: this compound's molecular formula is C21H24O6, and its molecular weight is 372.41 g/mol. [, ]

A: Yes, studies have characterized this compound using various spectroscopic methods, including:* NMR Spectroscopy: Both 1H NMR and 13C NMR data have been reported, confirming its structural features. [, ]* Mass Spectrometry: High-resolution mass spectrometry (HRMS) data has been used to confirm its molecular weight and formula. []* UV-Vis Spectroscopy: UV-Vis spectra provide information about its absorption properties, which are characteristic of curcuminoids. [, ]* Fluorescence Spectroscopy: this compound exhibits fluorescence properties, and its fluorescence spectra have been reported. []

ANone: Studies investigating the structure-activity relationship of curcumin analogues, including this compound, have revealed that:

- Methoxy groups are crucial: The presence of methoxy groups on the aromatic rings is essential for AR degradation-enhancing activity. [, ]

- Modifications at the central methylene bridge: Changes to the central methylene bridge can affect potency and selectivity. For instance, introducing a hydroxyl group at the central methylene bridge, as in this compound, may contribute to its enhanced AR degradation activity compared to dimethylcurcumin. []

A: Like many curcuminoids, this compound faces challenges related to its low aqueous solubility and moderate stability, which can hinder its bioavailability and clinical application. [, ]

ANone: Researchers have explored various formulation strategies, including:

- Nanoparticle encapsulation: Encapsulating this compound in biodegradable polymeric nanoparticles, such as PLGA nanoparticles, can enhance its solubility, stability, and cellular uptake. []

- Electrospun scaffolds: Incorporating this compound into electrospun scaffolds composed of biocompatible polymers, such as collagen and polycaprolactone, has shown promise for sustained drug release and improved wound healing applications. []

A: While detailed ADME studies are limited, research suggests that:* Oral bioavailability of this compound is low: Similar to curcumin, this compound exhibits poor aqueous solubility, potentially limiting its absorption upon oral administration. [, , ]* This compound can be detected in various tissues: Following administration, this compound and its metabolites have been detected in serum and organs, including the prostate. []

ANone: this compound's efficacy has been assessed in various in vitro models, including:

- Cell proliferation assays: this compound inhibits the proliferation of multiple cancer cell lines, including prostate cancer, bladder cancer, and breast cancer cells, in a dose-dependent manner. [, , , , , , , , , , ]

- Cell migration and invasion assays: this compound reduces the migratory and invasive capacity of cancer cells, suggesting its potential to inhibit metastasis. [, , , , ]

ANone: this compound has demonstrated efficacy in several in vivo models, including:

- Xenograft models: this compound inhibits tumor growth in xenograft models of prostate cancer, bladder cancer, and other cancers. [, , , , , , , , , ]

- Spontaneous tumor models: In genetically engineered mouse models of prostate cancer, this compound suppressed tumor development. [, ]

- Disease models: this compound has shown therapeutic benefits in preclinical models of atherosclerosis, benign prostatic hyperplasia, and wound healing. [, , , , ]

ANone: Clinical trials specifically evaluating this compound have not been reported in the provided research papers.

ANone: Research has focused on two main strategies:

- Nanoparticle encapsulation: Using PLGA nanoparticles to encapsulate this compound has demonstrated enhanced drug delivery to cancer cells, improving its therapeutic efficacy. []

- Electrospun scaffolds: Incorporating this compound into electrospun scaffolds composed of collagen and polycaprolactone shows promise for targeted and sustained drug delivery in wound healing applications. []

ANone: this compound has been shown to modulate the immune response in some contexts:

- Wound Healing: this compound accelerates wound healing in mice, partly by modulating the inflammatory response through the regulation of TNF-α expression in macrophages. []

- Bladder Cancer: this compound enhances the efficacy of Bacillus Calmette-Guérin (BCG) immunotherapy in bladder cancer by increasing the recruitment of monocytes/macrophages and promoting BCG attachment/internalization into cancer cells. []

A: Research suggests that this compound derivatives incorporating an ethylene-carbonate-linked L-valine side chain might utilize the L-type amino acid transporter 1 (LAT1) for cellular uptake, potentially increasing their efficacy against LAT1-expressing cancer cells. []

ANone: Other compounds that target the AR and have shown efficacy in preclinical models of AR-related diseases include:

- Cryptotanshinone: A natural compound that exhibits anti-AR activity and suppresses prostate cancer cell growth. []

ANone: Key milestones include:

- Early Studies: Early research identified the anticancer potential of curcumin and its analogues, including dimethylcurcumin (this compound), primarily through their cytotoxic effects on cancer cells. [, ]

- Discovery of AR Degradation-Enhancing Activity: Subsequent studies revealed the unique mechanism of action of this compound, demonstrating its ability to enhance AR degradation as a novel approach to target AR signaling. []

- Exploration of Therapeutic Applications: Ongoing research continues to explore the therapeutic potential of this compound in various preclinical models of AR-related diseases, including prostate cancer, bladder cancer, atherosclerosis, benign prostatic hyperplasia, and wound healing. [, , , , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine;dihydrochloride](/img/structure/B2362116.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362118.png)

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362123.png)

![N-(3-chloro-4-methylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2362128.png)

![2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2362129.png)